3-(4-Fluoro-3-methoxyphenyl)acrylic acid
Overview
Description
3-(4-Fluoro-3-methoxyphenyl)acrylic acid is an organic compound with the molecular formula C10H9FO3 It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methoxyphenyl)acrylic acid typically involves the reaction of 4-fluoro-3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluoro-3-methoxybenzoic acid, while reduction could produce 3-(4-fluoro-3-methoxyphenyl)propanol.
Scientific Research Applications
3-(4-Fluoro-3-methoxyphenyl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials, including polymers and coatings, due to its reactive acrylic acid group.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance binding affinity and selectivity, while the acrylic acid moiety can participate in covalent bonding or hydrogen bonding interactions. These interactions can modulate biological pathways, leading to various effects depending on the context of the research.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxyphenylacetic acid
- 4-Fluoro-3-methoxyphenylacetic acid
- 3-Fluoro-4-methoxybenzoic acid
Uniqueness
3-(4-Fluoro-3-methoxyphenyl)acrylic acid is unique due to the combination of its fluoro and methoxy substituents on the phenyl ring and the presence of an acrylic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H9FO3 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9FO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13) |
InChI Key |
NVEDFCULNXTLOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)F |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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